25-Hydroxyvitamin D2

Overview

Description

25-Hydroxyvitamin D2, also known as calcidiol, is a metabolite of vitamin D found in the liver . It is one of the most common forms of vitamin D circulating in the body . The 25-hydroxy vitamin D test is the best way to monitor vitamin D levels . The amount of 25-hydroxyvitamin D in your blood is a good indication of how much vitamin D your body has .

Synthesis Analysis

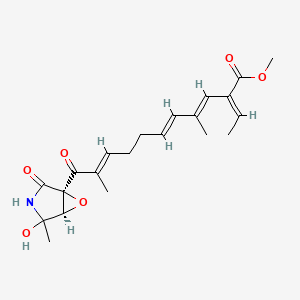

Vitamin D3 and D2 require hydroxylation in order to become biologically active in the human body . Vitamin D is derived in vivo primarily from UVB radiation impacting the skin where 7-dehydrocholesterol is converted to cholecalciferol (vitamin D3) through a photolytic, nonenzymatic reaction . Smaller amounts of vitamin D are acquired through diet, including vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol) from animal and plant sources, respectively .Molecular Structure Analysis

The molecular formula of 25-Hydroxyvitamin D2 is C28H44O2 .Chemical Reactions Analysis

A robust method for analyzing 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in serum using a multiplexed LC-MS-MS system has been developed . Accuracy and linearity were demonstrated for 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 over a concentration range 0.5-100 ng/mL in serum .Physical And Chemical Properties Analysis

The average increase in serum 25-hydroxyvitamin D concentrations was 0.78 ng/ml (1.95 nmol/liter) per microgram of vitamin D3 supplement per day . Compared to the vitamin D3, the vitamin D2 was associated with significantly lower increases .Scientific Research Applications

Quantification in Human Plasma or Serum

25-Hydroxyvitamin D2 can be quantified in human plasma or serum using liquid chromatography tandem mass spectrometry . This method allows for the chromatographic separation of the C-3 epimeric form of 25-hydroxyvitamin D3 . It’s beneficial for research purposes as it provides a precise measurement of 25-Hydroxyvitamin D2 levels in the body .

Separation of the C3-Epimer

The C3-Epimer of 25-Hydroxyvitamin D3 can be separated using 25-Hydroxyvitamin D2 . This is important in research as it allows for the study of the different forms of Vitamin D and their specific roles in the body .

Development of Analytical Methods

25-Hydroxyvitamin D2 is used in the development and implementation of analytical methods for quantifying 25-Hydroxyvitamin D2 and D3 in human plasma or serum . This is crucial in clinical research for the quantification of these vitamins .

Magnetic Solid-Phase Extraction Materials

A method for testing 25-Hydroxyvitamin D2/D3 in human serum based on a novel covalent organic material-based magnetic solid-phase extraction-liquid chromatography tandem mass spectrometry has been established . This method can process samples quickly, efficiently, and with multiple throughputs, reducing manual operations and errors .

Clinical Biological Sample Testing

The sensitivity, precision, and accuracy of the method mentioned above can satisfy the testing requirements of clinical biological samples . This is of great significance for clinical laboratories to improve testing efficiency .

Large-Scale Sample Detection

The automated pre-processing platform developed using 25-Hydroxyvitamin D2 can realize large-scale sample detection in clinical laboratories . This is particularly useful in situations where large quantities of samples need to be tested .

Mechanism of Action

Target of Action

25-Hydroxyvitamin D2, also known as ergocalciferol or 25-hydroxycalciferol, is a metabolite of vitamin D found in the liver . It is one of the most common forms of vitamin D circulating in the body . The primary targets of 25-Hydroxyvitamin D2 are the intestines, kidneys, and bones . It plays a crucial role in the maintenance of calcium homeostasis .

Mode of Action

25-Hydroxyvitamin D2 requires 1-alpha-hydroxylation before expressing biological activity . This process is regulated by parathyroid hormone (PTH), which increases 1,25-OH-VitD synthesis at the expense of the alternative, biologically inactive hydroxylation product 24,25-OH-VitD . Like other steroid hormones, 1,25-OH-VitD binds to a nuclear receptor, influencing gene transcription patterns in target organs .

Biochemical Pathways

The vitamin D production pathway involves the conversion of 7-dehydrocholesterol in the skin to vitamin D3 via UV-B . Vitamin D3 (and D2 from food) is hydroxylated in the liver to 25-hydroxyvitamin D3 and then in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . These vitamin D metabolites subsequently facilitate the active absorption of calcium and phosphorus in the small intestine, serving to increase serum calcium .

Pharmacokinetics

Vitamin D compounds are derived from dietary ergocalciferol (from plants, VitD2), cholecalciferol (from animals, VitD3), or by conversion of 7-dihydrocholesterol to VitD3 in the skin upon UV exposure . VitD2 and VitD3 are subsequently 25-hydroxylated in the liver to 25-OH-VitD . 25-OH-VitD represents the main body reservoir and transport form of vitamin D, being stored in adipose tissue and tightly bound by a transport protein while in circulation .

Result of Action

The net result of 25-Hydroxyvitamin D2 action is a positive calcium balance, increasing serum calcium and phosphate levels, and falling PTH concentrations . In addition to its effects on calcium and bone metabolism, 1,25-OH-VitD regulates the expression of a multitude of genes in many other tissues, including immune cells, muscle, vasculature, and reproductive organs . The exact 25-OH-VitD level reflecting optimal body stores remains unknown .

Action Environment

The action of 25-Hydroxyvitamin D2 is influenced by environmental factors such as sunlight exposure and diet . Minimal exposure to sunlight and inadequate intake of vitamin D-rich foods can lead to vitamin D deficiency . Moreover, certain medical conditions that affect the intestines can make it difficult for the body to absorb nutrients, leading to vitamin D deficiency .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-ICCVIKJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904309 | |

| Record name | 25-Hydroxyvitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

25-Hydroxyvitamin D2 | |

CAS RN |

21343-40-8 | |

| Record name | 25-Hydroxyvitamin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21343-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-Hydroxyvitamin D 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021343408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxyvitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25-HYDROXYERGOCALCIFEROL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A288AR3C9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

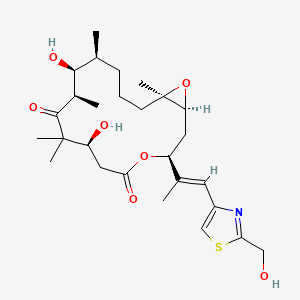

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

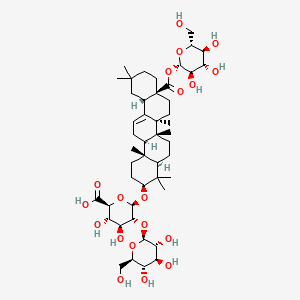

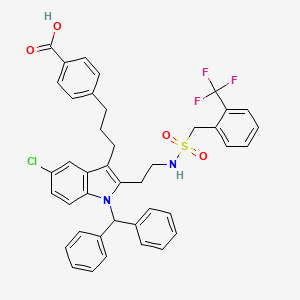

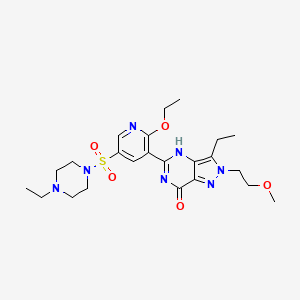

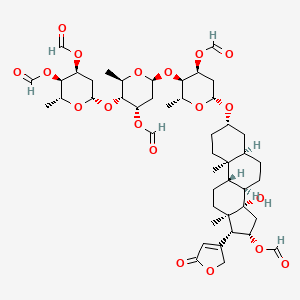

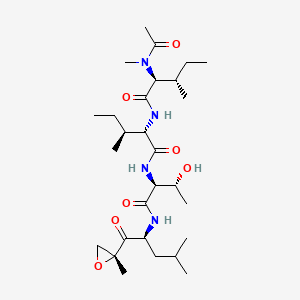

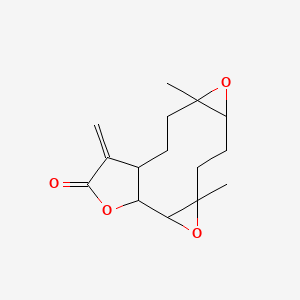

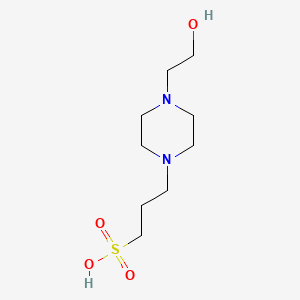

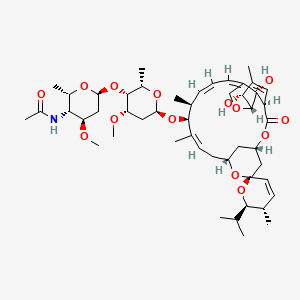

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.